2,4-Dimethyl-1-pentanol

Descripción

Significance of Branched-Chain Alcohols in Contemporary Chemical Science

Branched-chain alcohols are organic compounds that feature a hydroxyl (-OH) group attached to a carbon atom within a non-linear hydrocarbon structure. pharmiweb.com This branching significantly influences their physical and chemical properties compared to their linear-chain counterparts, making them valuable in numerous scientific and industrial contexts. ontosight.aijove.com

One of the most notable characteristics of branched alcohols is their effect on melting and boiling points. Branching can disrupt the regular packing of molecules, which typically leads to lower boiling points than linear alcohols of similar molecular weight due to weaker intermolecular dispersion forces. jove.com However, some highly branched isomers can be solids at room temperature. stackexchange.com This is particularly evident in Guerbet alcohols, which are β-alkylated dimer alcohols known for their low melting points and wide liquid ranges. aocs.orggoogle.comrsc.org For instance, 2-ethyl-1-hexanol, a branched C8 alcohol, has a melting point of -70°C, significantly lower than its linear isomer, 1-octanol, which melts at -16.7°C. aocs.org This property is crucial for applications requiring fluidity at low temperatures, such as in certain lubricants and hydraulic fluids. rsc.org

The branched structure also imparts useful solvency power, making these alcohols effective solvents or co-solvents in applications like printing inks and coatings. exxonmobilchemical.com In the realm of materials science, derivatives of branched-chain alcohols, such as esters, are used as plasticizers and emollients in cosmetics. wikipedia.orgd-nb.info Furthermore, surfactants derived from branched alcohols, like ethoxylates, exhibit superior wetting power and can reach lower minimum surface tension in aqueous solutions more quickly than their linear counterparts. exxonmobilchemical.com

In the context of energy, branched-chain higher alcohols are considered promising next-generation biofuels due to their higher energy density and lower hygroscopicity compared to ethanol (B145695). researchgate.netresearchgate.net Their microbial production from renewable sources is an active area of research, aiming to provide a sustainable alternative to petrochemical-based production methods. d-nb.inforesearchgate.net

Overview of Prior Academic Research on 2,4-Dimethyl-1-pentanol and Related Structural Isomers

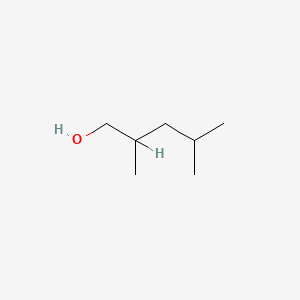

This compound, with the chemical formula C7H16O, is a heptanol (B41253) isomer. nist.govnih.gov Its structure consists of a five-carbon pentanol (B124592) backbone with two methyl group branches at positions 2 and 4. Academic research on this specific molecule, while not as extensive as for some other alcohols, has established its fundamental chemical and physical properties.

| Property | Value | Source |

| Molecular Formula | C7H16O | nist.govnih.gov |

| Molecular Weight | 116.2013 g/mol | nist.gov |

| CAS Registry Number | 6305-71-1 | nist.govnih.gov |

| Boiling Point | 159 °C | stenutz.eu |

| Density | 0.815 g/mL | stenutz.eu |

| Refractive Index | 1.425 | stenutz.eu |

This table summarizes key physical and chemical properties of this compound.

Scholarly work has also focused on its structural isomers. The study of isomers is critical in chemistry as it reveals how the arrangement of atoms affects a molecule's behavior and reactivity. solubilityofthings.com For instance, research on the thermal decomposition of pentanol isomers like 1-pentanol, 2-methyl-1-butanol (B89646), and 3-methyl-1-butanol provides kinetic data essential for developing combustion models for these potential biofuels. researchgate.net Another study investigated the kinetics of the reaction between chlorine atoms and various branched heptanols, including the related isomer 2,4,4-trimethyl-1-pentanol, to understand their photooxidation mechanisms in the atmosphere. researchgate.net

The study of protonated clusters involving branched-chain alcohols like tert-butyl alcohol mixed with methanol (B129727) helps to elucidate the influence of bulky alkyl groups on hydrogen-bonded structures. rsc.org While not directly involving this compound, this type of research provides foundational knowledge on the intermolecular forces that govern the properties of branched alcohols.

Scope and Objectives of Scholarly Inquiry on this compound

The primary objectives of scholarly research on this compound and related branched alcohols are multifaceted, driven by their potential applications and the fundamental need to understand structure-property relationships.

A key area of inquiry is the use of these alcohols as building blocks in organic synthesis. pharmiweb.com Research focuses on their reactions, such as oxidation to form aldehydes and carboxylic acids, dehydration to yield alkenes, and esterification. pharmiweb.com Understanding the reactivity of this compound, influenced by its specific branched structure, is essential for its potential use as a solvent or an intermediate in creating new materials. solubilityofthings.com

Another significant objective is the exploration of branched-chain alcohols as alternative fuels. researchgate.net Research in this domain aims to understand their combustion properties and to develop efficient and economical synthesis methods, including microbial production pathways. d-nb.inforesearchgate.net The unique branching of compounds like this compound can affect fuel properties, making detailed investigation necessary.

Furthermore, the study of branched alcohols contributes to a broader understanding of physical organic chemistry. Investigations into how branching affects physical properties like viscosity, solubility, and intermolecular interactions provide valuable data for theoretical models. jove.comrsc.org For example, understanding the interplay between hydrogen bonding and dispersion forces in branched structures is a continuing goal. jove.comrsc.org The specific geometry of this compound makes it an interesting subject for such fundamental studies.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOVDHYEOQJKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875705 | |

| Record name | 2,4-DIMETHYL-1-PENTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6305-71-1 | |

| Record name | 2,4-Dimethyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006305711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DIMETHYL-1-PENTANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanol, 2,4-dimethyl- (8CI)(9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8SG4FSL86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for 2,4 Dimethyl 1 Pentanol

Laboratory-Scale Synthesis Routes

In a laboratory setting, the synthesis of 2,4-dimethyl-1-pentanol is approached through established organic chemistry reactions that offer precision and control over the molecular structure. These routes include Grignard reactions, reduction of corresponding carbonyl compounds, and other multi-step strategies.

Grignard Reagent-Mediated Syntheses

Grignard reagents are powerful tools for forming carbon-carbon bonds, making them highly suitable for synthesizing complex alcohols like this compound. khanacademy.orgyoutube.comlibretexts.org This method involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. ncert.nic.in For the synthesis of a primary alcohol such as this compound, the Grignard reagent is typically reacted with formaldehyde (B43269). youtube.comlibretexts.org

A specific reported synthesis utilizes a Grignard reagent derived from 2,4-dimethylpentyl bromide. acs.org The reaction proceeds by adding the organomagnesium compound to an excess of formaldehyde, followed by an aqueous workup to protonate the resulting alkoxide and yield the final primary alcohol. acs.orgyoutube.com

Reduction of Carbonyl Precursors

An alternative and common laboratory method for producing alcohols is the reduction of a corresponding carbonyl compound. For the synthesis of this compound, the direct precursor is the aldehyde 2,4-dimethylpentanal (B3050699). nih.govguidechem.com This aldehyde can be reduced to the primary alcohol through various reducing agents.

Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in These reagents act as sources of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an alkoxide intermediate that is subsequently protonated to yield the alcohol. ncert.nic.in Catalytic hydrogenation can also be employed for this reduction. ncert.nic.in

| Precursor | Reducing Agent | Product |

| 2,4-Dimethylpentanal | Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) | This compound |

| 2,4-Dimethylpentanal | H₂ / Catalyst (e.g., Pt, Pd, Ni) | This compound |

Multi-Step Organic Synthesis Strategies

The synthesis of this compound has been successfully accomplished through a multi-step pathway starting from more readily available materials. acs.org One documented route begins with isobutyl bromide. acs.org

The key steps in this synthesis are:

First Grignard Reaction : Isobutyl bromide is reacted with magnesium in ether to form isobutylmagnesium bromide. This Grignard reagent is then reacted with acetaldehyde (B116499) to produce the secondary alcohol, 4-methyl-2-pentanol (B46003). acs.org

Halogenation : The resulting alcohol is converted into its corresponding bromide, 2-bromo-4-methylpentane (B50952), using a reagent like phosphorus tribromide (PBr₃). acs.org

Second Grignard Reaction and Final Step : The 2-bromo-4-methylpentane is used to prepare a new Grignard reagent, which is subsequently reacted with formaldehyde to yield the target primary alcohol, this compound. acs.org

This strategic sequence allows for the step-wise construction of the carbon framework to achieve the desired branched structure.

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product | Reported Yield |

| Isobutyl bromide | 4-Methyl-2-pentanol | 2-Bromo-4-methylpentane | This compound | 30% (from 2-Bromo-4-methylpentane) acs.org |

Industrial Production Methodologies

While specific industrial-scale production data for this compound is not widely published, the methodologies would likely adapt established industrial processes for alcohol production, such as catalytic hydrogenation and potentially advanced biotechnological approaches.

Catalytic Hydrogenation Processes

On an industrial scale, the most direct route to this compound would be the catalytic hydrogenation of 2,4-dimethylpentanal. This process involves reacting the aldehyde with hydrogen gas (H₂) under pressure and at elevated temperatures in the presence of a metal catalyst. researchgate.net

Commonly used catalysts for this type of reduction include metals such as nickel, palladium, or platinum. researchgate.netmdpi.com The choice of catalyst, temperature, and pressure can be optimized to achieve high conversion rates and selectivity towards the desired alcohol product, minimizing the formation of byproducts. researchgate.net This method is a cornerstone of industrial alcohol production due to its efficiency and the use of relatively inexpensive reagents like hydrogen. mdpi.com

Engineered Microbial Fermentation for Alcohol Production

Modern biotechnology offers potential pathways for producing higher alcohols, including pentanol (B124592) isomers, through engineered microbial fermentation. researchgate.netnih.gov While not specifically documented for this compound, the synthesis of structurally similar alcohols like 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol in engineered microorganisms like E. coli provides a blueprint for how this could be achieved. researchgate.netnih.gov

These processes typically leverage the host organism's amino acid biosynthesis pathways. nih.gov By introducing specific enzymes, such as a 2-ketoacid decarboxylase (KDC) and an alcohol dehydrogenase (ADH), the native metabolic intermediates can be diverted to produce desired alcohols. nih.govsciepublish.com The production of this compound would theoretically require the engineering of a metabolic pathway that generates its specific 2-ketoacid precursor, 2-keto-3,5-dimethylcaproic acid, which could then be converted into the target alcohol. Although still in the research phase for many complex alcohols, this approach holds promise for sustainable production from renewable feedstocks. nih.govsciepublish.com

Bio-based Synthesis Pathways from Renewable Feedstocks

The synthesis of this compound from renewable feedstocks is primarily centered on the upgrading of smaller bio-alcohols derived from fermentation processes. A significant source of these precursor alcohols is fusel oil, a by-product of bioethanol production. researchgate.netgoogleapis.com Fusel oil is a mixture of higher alcohols, including isobutanol (2-methyl-1-propanol), which serves as a key building block for the synthesis of this compound. google.commdpi.com

The primary chemical pathway for this conversion is the Guerbet reaction . wikipedia.orgrsc.org This reaction is a self-condensation of a primary alcohol to produce a larger, β-alkylated dimer alcohol. wikipedia.org The process is of significant interest as it transforms lower-value, renewable feedstocks into more valuable, higher-chain alcohols. wikipedia.orgrsc.org

The Guerbet reaction proceeds through a sequence of catalytic steps:

Dehydrogenation: The initial alcohol (e.g., isobutanol) is dehydrogenated to its corresponding aldehyde (isobutyraldehyde) over a catalyst. wikipedia.orgmdpi.com

Aldol (B89426) Condensation: Two molecules of the aldehyde then undergo a base-catalyzed aldol condensation. wikipedia.orgmdpi.com

Dehydration: The resulting aldol adduct is dehydrated to form an α,β-unsaturated aldehyde.

Hydrogenation: Finally, the unsaturated aldehyde is hydrogenated to yield the final branched primary alcohol, this compound. wikipedia.orgrsc.org

This catalytic system requires bifunctional catalysts that possess both dehydrogenation/hydrogenation capabilities (often from a metal component like Palladium or Nickel) and basic sites for the aldol condensation. rsc.orgmdpi.com The reaction of isobutanol with itself via the Guerbet pathway directly yields this compound. google.com

| Reactant (from Renewable Feedstock) | Reaction Pathway | Key Intermediates | Final Product |

|---|---|---|---|

| Isobutanol | Guerbet Reaction | Isobutyraldehyde, Aldol Adduct | This compound |

Stereoselective Synthesis and Enantiomeric Resolution of Chiral this compound

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2,4-dimethyl-1-pentanol and (S)-2,4-dimethyl-1-pentanol. The synthesis of enantiomerically pure forms of such chiral alcohols is crucial in fields like pharmaceuticals and fine chemicals, where biological activity is often specific to one enantiomer. scispace.com

Stereoselective Synthesis

One potential route for the stereoselective synthesis involves the asymmetric reduction of the prochiral precursor, 2,4-dimethylpentanal. This can be achieved using chiral catalysts or reducing agents that preferentially form one enantiomer over the other. Asymmetric transfer hydrogenation, for instance, employs metal catalysts with chiral ligands to deliver hydrogen selectively to one face of the carbonyl group, yielding an optically active alcohol. organic-chemistry.orgmdpi.com

Enantiomeric Resolution

A more common and well-established method for obtaining single enantiomers of chiral alcohols is the enzymatic kinetic resolution (EKR) of a racemic mixture. researchgate.net This technique utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially react with one enantiomer, allowing for the separation of the two. polimi.itnih.gov

In the context of this compound, a likely approach is lipase-catalyzed transesterification. scispace.com In this process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other enantiomer (the S-enantiomer) unreacted. nih.govscispace.com

The esterified product can then be easily separated from the unreacted alcohol by standard techniques like column chromatography. Subsequent hydrolysis of the ester yields the pure R-enantiomer. This method has been successfully applied to structurally similar alcohols like 2-methyl-1-pentanol, where lipase from Pseudomonas sp. demonstrated effective resolution. scispace.com

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E values (typically >100) are desirable as they allow for the production of both the unreacted substrate and the product in high enantiomeric excess (ee). nih.gov

| Method | Description | Key Reagents/Catalysts | Separated Products |

|---|---|---|---|

| Enzymatic Kinetic Resolution (Transesterification) | Lipase-catalyzed selective acylation of one enantiomer in a racemic mixture. | Lipase (e.g., from Pseudomonas cepacia), Acyl Donor (e.g., Vinyl Acetate) | (R)-2,4-dimethyl-1-pentyl acetate and unreacted (S)-2,4-dimethyl-1-pentanol |

| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone or aldehyde. | Chiral Metal Catalysts (e.g., Ru-based), Chiral Hydride Reagents | Enantioenriched (R)- or (S)-2,4-dimethyl-1-pentanol |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethyl 1 Pentanol

Oxidation Reactions and Product Characterization

The oxidation of 2,4-dimethyl-1-pentanol, as a primary alcohol, can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed.

The partial oxidation of this compound results in the formation of 2,4-dimethylpentanal (B3050699) . This conversion requires the use of mild oxidizing agents in anhydrous conditions to prevent further oxidation. A common and effective reagent for this transformation is Pyridinium chlorochromate (PCC). masterorganicchemistry.comchemistrysteps.com The reaction is typically carried out in a non-aqueous solvent like dichloromethane (B109758) (DCM). youtube.com By preventing the presence of water, the intermediate aldehyde cannot form a hydrate, which is susceptible to further oxidation. masterorganicchemistry.com

Conversely, the complete oxidation of this compound yields 2,4-dimethylpentanoic acid . nih.gov This is achieved using strong oxidizing agents in aqueous environments, such as chromic acid (H₂CrO₄), which can be generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid. chemistrysteps.com Under these conditions, the initially formed 2,4-dimethylpentanal is further oxidized to the corresponding carboxylic acid.

Table 1: Oxidation Reactions of this compound PRESS TO INTERACT

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) in CH₂Cl₂ | 2,4-Dimethylpentanal | Partial Oxidation |

| This compound | CrO₃, H₂SO₄, H₂O (Jones Reagent) | 2,4-Dimethylpentanoic acid | Complete Oxidation |

The mechanism of oxidation, for instance with a Cr(VI) reagent like PCC, is understood to be a type of elimination reaction. masterorganicchemistry.com The process begins with a nucleophilic attack by the alcohol's oxygen atom on the chromium atom of PCC, forming a chromate (B82759) ester intermediate. chemistrysteps.comorganicchemistrytutor.com In the subsequent step, a base, such as pyridine (B92270) present in the reaction mixture, abstracts a proton from the carbon atom bearing the hydroxyl group (the α-carbon). youtube.comorganicchemistrytutor.com This abstraction occurs in a concerted fashion with the cleavage of the O-Cr bond, where the chromium atom acts as a leaving group. masterorganicchemistry.com The electrons from the C-H bond move to form a new pi bond between the carbon and oxygen atoms, resulting in the aldehyde product, 2,4-dimethylpentanal, and a reduced Cr(IV) species. youtube.com

Reduction Reactions and Hydrocarbon Formation

The direct reduction of the hydroxyl group of this compound to form the corresponding alkane, 2,4-dimethylpentane , is not a straightforward process because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org Therefore, this transformation is typically accomplished through a two-step procedure. chem-station.com

First, the hydroxyl group is converted into a good leaving group. A common method is to react the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate ester. The tosylate anion is an excellent leaving group. In the second step, the tosylate ester is reduced using a strong hydride nucleophile, such as lithium aluminum hydride (LiAlH₄). libretexts.org The hydride ion (H⁻) displaces the tosylate group via an Sₙ2 mechanism, resulting in the formation of 2,4-dimethylpentane. chem-station.com

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a nucleophile, such as a halide, in a nucleophilic substitution reaction. This reaction requires a strong acid, like hydrobromic acid (HBr), to proceed effectively. ucalgary.cachemistrysteps.com

The mechanism for a primary alcohol like this compound proceeds via an Sₙ2 pathway. libretexts.org The first step is the protonation of the alcohol's hydroxyl group by the strong acid, which forms an alkyloxonium ion. ucalgary.cachemistrysteps.com This protonation is a crucial activation step, as it converts the poor leaving group (OH⁻) into a good leaving group (a neutral water molecule, H₂O). libretexts.orglibretexts.org Subsequently, the nucleophilic bromide ion (Br⁻) attacks the electrophilic carbon atom bonded to the alkyloxonium group. This attack occurs from the backside, leading to the displacement of the water molecule in a single, concerted step and the formation of the product, 1-bromo-2,4-dimethylpentane . youtube.com This Sₙ2 mechanism is favored over an Sₙ1 pathway because the formation of a primary carbocation is energetically unfavorable. ucalgary.cayoutube.com

Dehydration Reactions for Alkene Generation

The elimination of a water molecule from this compound, known as a dehydration reaction, yields an alkene. This process is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and requires elevated temperatures. libretexts.org

For a primary alcohol like this compound, the reaction is expected to proceed via an E2 (bimolecular elimination) mechanism to avoid the formation of a highly unstable primary carbocation. libretexts.org In this mechanism, the acid protonates the hydroxyl group to form a good leaving group (H₂O). A base (such as the conjugate base of the acid, HSO₄⁻, or another alcohol molecule) then abstracts a proton from the adjacent carbon (the β-carbon) at the same time as the C-O bond breaks and the water molecule departs. This concerted process leads to the formation of a double bond. The primary product expected from this reaction would be 2,4-dimethyl-1-pentene .

However, under certain conditions that might favor an E1 pathway, a 1,2-hydride shift could occur after the (unlikely) formation of the primary carbocation. This rearrangement would form a more stable tertiary carbocation, which would then lose a proton to yield the more substituted alkene, 2,4-dimethyl-2-pentene , in accordance with Zaitsev's rule. stackexchange.com

Beyond strong acid catalysts, solid-phase heterogeneous catalysts are widely used for the dehydration of alcohols, particularly in industrial settings. fsu.edu Vapors of the alcohol can be passed over a heated metal oxide catalyst, such as aluminum oxide (alumina, Al₂O₃) or titanium dioxide (TiO₂). iitm.ac.in

Studies on alumina (B75360) have shown that the surface contains both acidic and basic sites that facilitate the reaction. iitm.ac.in The alcohol is believed to adsorb onto acidic sites on the alumina surface, which polarizes the C-O bond. A neighboring basic site then assists in the abstraction of a β-hydrogen, leading to the formation of the alkene and water in a concerted manner. iitm.ac.in The reaction temperature is a critical parameter; lower temperatures tend to favor the formation of ethers via intermolecular dehydration, while higher temperatures favor the intramolecular dehydration that produces alkenes. bohrium.com For primary alcohols, this catalytic method can be a high-yield route to the corresponding α-olefins. google.com

Table 2: Catalysts and Conditions for Alcohol Dehydration PRESS TO INTERACT

| Catalyst System | Temperature Range (for 1° Alcohols) | Predominant Mechanism | Typical Product(s) |

|---|---|---|---|

| Concentrated H₂SO₄ or H₃PO₄ | 170-180°C | E2 (or E1 with rearrangement) | Alkenes |

| Aluminum Oxide (Al₂O₃) | > 350°C | Surface-mediated elimination | Alkenes |

Influence of Catalyst Characteristics on Reaction Pathways

The catalytic conversion of this compound is highly dependent on the nature of the catalyst employed, which dictates the dominant reaction pathway, such as dehydration or etherification. Solid acid catalysts are commonly used to promote the dehydration of alcohols to form alkenes and ethers. The branching structure of this compound influences the selectivity of these reactions.

For branched alcohols, competing dehydration reactions can occur, leading to the formation of either alkenes via intramolecular dehydration or ethers via intermolecular dehydration. aiche.org The choice of catalyst, including its acidic properties (Brønsted vs. Lewis acidity) and pore structure, is critical in steering the reaction toward the desired product. For instance, zeolites like ZSM5 are used as solid acid catalysts in the gas-phase dehydration of butanols to study the impact of branching on reaction mechanisms. aiche.org

Key catalytic pathways for branched primary alcohols include:

Dehydration to Alkenes: Using acid catalysts such as concentrated sulfuric acid, phosphoric(V) acid, or heated aluminum oxide, the hydroxyl group and a hydrogen atom from an adjacent carbon are eliminated, forming an alkene and water. chemguide.co.uk For branched alcohols, this can lead to a mixture of isomeric alkenes. Metal triflates, such as those of titanium (Ti) and hafnium (Hf), have also been shown to be effective catalysts for alcohol dehydration. researchgate.netrsc.org

Dehydration to Ethers: Under slightly different conditions, typically lower temperatures, intermolecular dehydration can occur between two alcohol molecules to form an ether. For example, strongly acidic cation exchange resins have been used to catalyze the dehydration of ethanol (B145695) to diethyl ether at temperatures between 80°C and 120°C. rsc.org Extensive branching, as seen in this compound, can hinder etherification selectivity in favor of alkene formation. aiche.org

Silylated Alumina Catalysts: An improved process for alcohol dehydration involves the use of alumina catalysts that have been pre-treated with an organic silylating agent at high temperatures. google.com This modification of the catalyst surface can enhance the formation of unsaturated organic compounds.

The reaction temperature and catalyst type are pivotal. For primary alcohols, dehydration to alkenes generally follows a concerted E2 mechanism due to the instability of the primary carbocation that would be formed in an E1 pathway. rsc.org The choice between Brønsted acids (like sulfuric acid) and Lewis acids (like metal triflates) can also affect reaction efficiency and product distribution. researchgate.netrsc.org

Derivatization Chemistry for Functionalization and Analytical Enhancement

Esterification Reactions for Derivative Synthesis

This compound, as a primary alcohol, readily undergoes esterification with carboxylic acids in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a condensation reaction that produces an ester and water. youtube.com The process is reversible and is typically driven to completion by using an excess of one reactant or by removing water as it is formed. masterorganicchemistry.com

The general mechanism for the Fischer esterification of this compound with a generic carboxylic acid (R-COOH) is as follows:

Protonation of the Carbonyl: The acid catalyst (commonly concentrated H₂SO₄ or TsOH) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of this compound attacks the protonated carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate. ukessays.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

A specific example analogous to this reaction is the synthesis of (1,3-dimethylbutyl) acetate (B1210297) from the reaction of 4-methyl-2-pentanol (B46003) with excess acetic acid, using sulfuric acid as the catalyst and applying heat. ukessays.com Similarly, reacting this compound with acetic acid would yield 2,4-dimethylpentyl acetate, an ester with a characteristic fruity aroma.

Derivatization Strategies for Chromatographic and Spectrometric Analysis

For analytical purposes, particularly in gas chromatography (GC) and mass spectrometry (MS), derivatization is a key strategy to improve the analysis of polar compounds like alcohols. libretexts.org While this compound can be analyzed directly by GC-MS, derivatization enhances its volatility, thermal stability, and chromatographic behavior, leading to improved peak shape and lower detection limits. researchgate.netyoutube.com

The most common derivatization method for alcohols is silylation . libretexts.org This process involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, to form a less polar and more volatile silyl ether. youtube.comwikipedia.org

Common silylating reagents and procedures include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a widely used reagent for creating TMS derivatives. The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS). sigmaaldrich.com The ease of derivatization with silylating reagents generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Hexamethyldisilazane (HMDS): In this procedure, the alcohol is mixed with HMDS, and the reaction can be accelerated by gentle warming or the addition of a drop of TMCS. The reaction proceeds until the evolution of ammonia (B1221849) ceases. gelest.com

Trimethylchlorosilane (TMCS): The alcohol is mixed with TMCS in an inert solvent in the presence of a base like pyridine or triethylamine, which neutralizes the HCl byproduct. gelest.com

The resulting TMS ether of this compound is more amenable to GC analysis, typically performed on a non-polar or semi-polar column like a PDMS-5MS. researchgate.net This derivatization increases the molecular weight, shifting the mass-to-charge ratio (m/z) to a higher range in the mass spectrum, which can help move the signal away from low-mass background noise and improve the limit of detection (LOD). researchgate.net

Gas-Phase Reactions and Atmospheric Chemical Transformations

Kinetic Studies with Reactive Species (e.g., Chlorine Atoms, Hydroxyl Radicals)

The atmospheric lifetime of this compound is primarily determined by its reaction with oxidants, mainly the hydroxyl (OH) radical during the day and potentially the chlorine (Cl) atom in marine or coastal environments. scienceopen.comrsc.org The reaction rates are crucial for understanding the compound's environmental impact.

The reaction proceeds via hydrogen abstraction from C-H bonds, as abstraction from the O-H bond is negligible in the gas phase. scielo.brresearchgate.net Due to the lack of specific experimental kinetic data for this compound, rates for structurally similar alcohols are used for estimation.

Reaction with Chlorine Atoms (Cl): A kinetic study of the structural isomer 2,4,4-trimethyl-1-pentanol with Cl atoms at 298 K determined a rate constant using the relative method. researchgate.net This value provides a reasonable estimate for the reactivity of this compound with chlorine.

Reaction with Hydroxyl Radicals (OH): The rate constant for the reaction of this compound with OH radicals has not been experimentally reported. However, data for other branched C6 and C7 alcohols, such as 3,3-dimethyl-1-butanol (B44104) and 2-pentanol, can provide an approximation of its reactivity. dtic.milcopernicus.org The reaction of OH with alcohols involves the abstraction of a hydrogen atom, primarily from the carbon atom bonded to the hydroxyl group (α-position) or other susceptible C-H bonds along the carbon chain. scielo.br

| Reactant | Oxidant | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| 2,4,4-Trimethyl-1-pentanol* | Cl | (2.50 ± 0.4) × 10⁻¹⁰ | researchgate.net |

| 3,3-Dimethyl-1-butanol | OH | (5.33 ± 0.16) × 10⁻¹² | copernicus.org |

| 2-Pentanol | OH | (1.19 ± 0.30) × 10⁻¹¹ | dtic.mil |

*Structural isomer used as a proxy for Cl reaction. **Structurally related alcohols used as proxies for OH reaction.

Photooxidation Mechanism Elucidation

The photooxidation of this compound in the atmosphere is initiated by its reaction with oxidants like OH radicals or Cl atoms, leading to the formation of alkyl radicals, which then react with molecular oxygen (O₂). A detailed mechanism has been elucidated for the Cl-initiated photooxidation of the isomer 2,4,4-trimethyl-1-pentanol, which serves as an excellent model. researchgate.net

The proposed mechanism involves the following steps:

Hydrogen Abstraction: A chlorine atom abstracts a hydrogen atom from one of the C-H bonds in the alcohol molecule, forming HCl and a hydroxyalkyl radical. Abstraction can occur at multiple sites along the carbon chain. researchgate.net

Peroxy Radical Formation: The resulting hydroxyalkyl radicals react rapidly with O₂ in the atmosphere to form hydroxyalkyl peroxy radicals (RO₂). researchgate.net

Alkoxy Radical Formation: The peroxy radicals can undergo further reactions, for example with nitric oxide (NO) or other peroxy radicals, to form hydroxyalkoxy radicals (RO). researchgate.net

Alkoxy Radical Decomposition/Reaction: The fate of the hydroxyalkoxy radical depends on its structure and can involve several pathways:

Reaction with O₂: The alkoxy radical formed from H-abstraction at the α-carbon can react with O₂ to form an aldehyde and a hydroperoxyl radical (HO₂). researchgate.net

Fragmentation (β-scission): C-C bond cleavage can occur, leading to the formation of smaller, stable oxygenated products and an alkyl radical. researchgate.net

Isomerization: Intramolecular H-atom abstraction can occur, leading to a rearranged radical.

For the Cl-initiated photooxidation of 2,4,4-trimethyl-1-pentanol, the identified products resulting from these pathways include formaldehyde (B43269), 2-propanone, 2,2-dimethyl propanal, 4,4-dimethyl-2-pentanone, and 3,3-dimethylbutanal. researchgate.net This product suite indicates that H-abstraction occurs at various positions, and the subsequent alkoxy radicals undergo fragmentation. For instance, the formation of 2-propanone and 2,2-dimethyl propanal suggests fragmentation of the C2-C3 bond of a specific alkoxy radical intermediate. researchgate.net

Comparative Reactivity Studies Across this compound Isomers

The chemical behavior of this compound and its isomers is fundamentally dictated by the structural arrangement of the hydroxyl (-OH) group and the branching of the alkyl chain. These features influence the steric environment around the reactive center and the stability of potential intermediates, thereby governing the pathways and rates of various reactions.

Influence of Hydroxyl Group Position (Primary, Secondary, Tertiary Alcohol Isomers)

The classification of an alcohol as primary, secondary, or tertiary is determined by the number of carbon atoms bonded to the carbon atom that bears the hydroxyl group. chemistryhall.com This structural difference leads to significant variations in reactivity, particularly in substitution and elimination reactions.

This compound is a primary alcohol, as the hydroxyl group is attached to a carbon atom bonded to only one other carbon atom. Its isomers, such as 2,4-dimethyl-2-pentanol (B165554) and 2,4-dimethyl-3-pentanol, represent tertiary and secondary alcohols, respectively.

In nucleophilic substitution reactions, the pathway is heavily influenced by the alcohol's classification. Primary alcohols like this compound tend to react via an S(_N)2 mechanism. chemistrysteps.com This is because the relatively unhindered nature of the primary carbon allows for backside attack by a nucleophile. masterorganicchemistry.com Conversely, tertiary alcohols such as 2,4-dimethyl-2-pentanol readily undergo S(_N)1 reactions. chemistrysteps.com The steric bulk around the tertiary carbon prevents S(_N)2 attack, while the formation of a stable tertiary carbocation intermediate is favored. chemistrysteps.comreddit.com Secondary alcohols, like 2,4-dimethyl-3-pentanol, can proceed through either S(_N)1 or S(_N)2 pathways, depending on the reaction conditions.

Dehydration reactions also showcase the influence of the hydroxyl group's position. The acid-catalyzed dehydration of tertiary alcohols is generally faster than that of secondary or primary alcohols. This is attributed to the stability of the carbocation intermediate formed during the reaction. For instance, the dehydration of 2,4-dimethyl-2-pentanol proceeds readily to form alkenes, with the major product being the more substituted alkene according to Zaitsev's rule. study.com

The table below illustrates the expected reactivity patterns for the isomers of this compound in common alcohol reactions.

| Isomer | Classification | Preferred Nucleophilic Substitution Mechanism | Relative Dehydration Rate |

| This compound | Primary | S(_N)2 | Slow |

| 2,4-Dimethyl-3-pentanol | Secondary | S(_N)1 / S(_N)2 | Moderate |

| 2,4-Dimethyl-2-pentanol | Tertiary | S(_N)1 | Fast |

Impact of Methyl Group Branching and Steric Hindrance on Reaction Pathways

The presence of methyl groups, particularly in close proximity to the hydroxyl group, introduces significant steric hindrance, which can obstruct the approach of reactants and influence the reaction pathway. chemistrysteps.com

In the case of this compound, while it is a primary alcohol, the methyl group at the 2-position does introduce some steric bulk near the reaction center. However, this is less pronounced than in its more branched isomers.

For reactions like esterification, steric hindrance plays a crucial role. The reactivity of alcohols in esterification generally follows the order: primary > secondary > tertiary. quora.comvedantu.com This is because the bulky alkyl groups in secondary and tertiary alcohols hinder the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid. quora.com Therefore, this compound would be expected to undergo esterification more readily than its secondary and tertiary isomers.

In elimination reactions, such as the dehydration of 2,4-dimethyl-2-pentanol, steric hindrance can influence the distribution of alkene products. While Zaitsev's rule predicts the formation of the more substituted alkene as the major product, the presence of bulky groups can sometimes favor the formation of the less substituted (Hofmann) product due to the steric hindrance encountered by the base when abstracting a proton from a more sterically congested position.

The following table summarizes the anticipated impact of methyl group branching on the reactivity of this compound and its isomers in selected reactions.

| Reaction | This compound (Primary) | 2,4-Dimethyl-3-pentanol (Secondary) | 2,4-Dimethyl-2-pentanol (Tertiary) |

| Esterification | More Reactive | Moderately Reactive | Less Reactive |

| Oxidation | Readily Oxidized | Oxidized to a Ketone | Resistant to Oxidation |

| Dehydration | Requires Harsh Conditions | Favorable | Very Favorable |

It is important to note that tertiary alcohols like 2,4-dimethyl-2-pentanol are resistant to oxidation under typical conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. Primary alcohols, on the other hand, can be readily oxidized to aldehydes and further to carboxylic acids. Secondary alcohols are oxidized to ketones.

Advanced Spectroscopic and Chromatographic Characterization of 2,4 Dimethyl 1 Pentanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure of 2,4-Dimethyl-1-pentanol by providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts, multiplicities, and integration values of these signals are crucial for assigning them to specific protons within the structure. Predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H on C1 (-CH₂OH) | 3.4 - 3.6 | Doublet of doublets | 2H |

| H on C2 (-CH(CH₃)-) | 1.6 - 1.8 | Multiplet | 1H |

| H on C3 (-CH₂-) | 1.1 - 1.4 | Multiplet | 2H |

| H on C4 (-CH(CH₃)₂-) | 1.7 - 1.9 | Multiplet | 1H |

| CH₃ on C2 | 0.9 - 1.0 | Doublet | 3H |

| (CH₃)₂ on C4 | 0.8 - 0.9 | Doublet | 6H |

| OH | Variable | Singlet (broad) | 1H |

Note: Predicted data is based on computational models and may vary from experimental values.

The ¹³C NMR spectrum provides information on the different carbon environments within this compound. Due to the molecular structure, seven distinct signals are expected. Predicted ¹³C NMR data is presented in the following table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | 65 - 70 |

| C2 (-CH(CH₃)-) | 35 - 40 |

| C3 (-CH₂-) | 45 - 50 |

| C4 (-CH(CH₃)₂-) | 25 - 30 |

| CH₃ on C2 | 15 - 20 |

| (CH₃)₂ on C4 (equivalent) | 20 - 25 |

Note: Predicted data is based on computational models and may vary from experimental values.

To further confirm the structure of this compound, advanced multidimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. For instance, the protons on C1 would show a correlation with the proton on C2. The proton on C2 would, in turn, show correlations with the protons on C1 and C3, as well as its attached methyl group protons. The protons on C3 would correlate with the protons on C2 and the proton on C4.

HSQC (Heteronuclear Single Quantum Coherence): This technique establishes direct one-bond correlations between protons and their attached carbons. Each proton signal would be correlated to the signal of the carbon atom it is directly bonded to, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity of the carbon skeleton. For example, the protons of the methyl group on C2 would show a correlation to C1, C2, and C3. The protons on C1 would show correlations to C2 and C3.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound.

When analyzed by GC-MS, this compound will first be separated from other components in a mixture based on its boiling point and interaction with the GC column. Upon entering the mass spectrometer, it undergoes ionization, typically by electron impact (EI), which leads to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) of 116, corresponding to its molecular weight. However, for primary alcohols, the molecular ion peak is often weak or absent. libretexts.orgwhitman.edu

Common fragmentation patterns for primary alcohols include:

Alpha-cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a C₅H₁₁ radical, leading to a prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ ion. whitman.eduyoutube.com This peak is a strong indicator of a primary alcohol. youtube.com

Dehydration: The loss of a water molecule (18 amu) from the molecular ion can occur, leading to a peak at m/z 98 ([M-18]⁺). youtube.comlibretexts.org

Loss of an alkyl group: Fragmentation can also occur at other points in the carbon chain. The loss of an isobutyl radical (C₄H₉•, 57 amu) from the molecular ion would result in a fragment at m/z 59. Conversely, the loss of a propyl radical (C₃H₇•, 43 amu) could lead to a fragment at m/z 73.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass of this compound (C₇H₁₆O) is 116.120115 Da. nih.gov HRMS can confirm this elemental formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in its identification.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. ksu.edu.safiveable.me These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. ksu.edu.saresearchgate.net For this compound, these techniques provide a unique "fingerprint" based on its molecular structure.

The IR spectrum of an alcohol is dominated by characteristic absorptions from the hydroxyl (O-H) and carbon-oxygen (C-O) bonds. orgchemboulder.com The O-H stretching vibration typically appears as a very broad and intense band in the 3500-3200 cm⁻¹ region when hydrogen bonding is present, as in a liquid sample. orgchemboulder.com The C-O stretching vibration for a primary alcohol like this compound is expected in the 1050-1260 cm⁻¹ range. orgchemboulder.com The branched alkyl structure also gives rise to characteristic C-H stretching and bending vibrations.

Raman spectroscopy is particularly sensitive to homo-nuclear bonds and symmetric vibrations, making it effective for analyzing the carbon backbone of this compound. ksu.edu.sa The C-H stretching vibrations, which appear in the 2800-3000 cm⁻¹ region, can be very sensitive to the local molecular environment and conformation, providing detailed structural information. mdpi.com While antisymmetric C-H stretching bands are often strong in IR spectra, symmetric stretches are typically more prominent in Raman spectra. mdpi.com

The key vibrational modes for this compound are summarized in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Expected Intensity |

| O-H Stretch (H-bonded) | 3200 - 3500 | IR | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman | Strong |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | IR, Raman | Medium |

| C-O Stretch (Primary Alcohol) | 1050 - 1260 | IR | Strong |

| C-C Stretch (Backbone) | 800 - 1200 | Raman | Medium-Strong |

This table is representative of expected vibrational frequencies for a branched primary alcohol.

Chromatographic Separation Techniques

Chromatography is an essential technique for separating and quantifying components within a mixture. For a volatile compound like this compound, gas chromatography is the primary method of choice, while liquid chromatography becomes relevant for the analysis of non-volatile derivatives.

Gas chromatography (GC) is a highly sensitive and reproducible technique for the analysis of volatile organic compounds. researchgate.net In GC, analytes are separated based on their differential partitioning between a stationary phase and a mobile gas phase. russianlawjournal.org A Flame Ionization Detector (FID) is commonly used for quantifying hydrocarbons and alcohols due to its high sensitivity and wide linear range. tandfonline.com

Method development for this compound involves the careful selection and optimization of several key parameters. researchgate.net

Column Selection : A polar stationary phase, such as one containing polyethylene glycol (e.g., a "WAX" type column), is generally preferred for alcohol analysis due to strong interactions with the hydroxyl group, leading to good peak shape and resolution. asean.org

Injector and Detector Temperatures : The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation. The detector temperature is also kept high to prevent condensation. tandfonline.com

Oven Temperature Program : A temperature program, where the oven temperature is increased over time, is typically employed. This allows for the efficient elution of analytes with different boiling points, ensuring that earlier peaks are sharp and later peaks are eluted in a reasonable time. nih.gov

Carrier Gas Flow Rate : The flow rate of the carrier gas (e.g., Helium or Nitrogen) is optimized to achieve the best separation efficiency. russianlawjournal.org

An optimized GC-FID method allows for the accurate quantification of this compound and the detection of volatile impurities.

| Parameter | Example Condition | Purpose |

| Instrument | Gas Chromatograph with FID | Separation and detection of volatile compounds |

| Column | DB-Wax (30 m x 0.32 mm ID, 0.5 µm film) | Polar stationary phase for alcohol separation asean.org |

| Carrier Gas | Helium | Inert mobile phase nih.gov |

| Flow Rate | 1.5 mL/min (Constant Flow) | Optimized for separation efficiency |

| Injection Mode | Split (e.g., 20:1 ratio) | For introducing a small, representative sample amount nih.gov |

| Injection Volume | 1 µL | Standard volume for liquid samples |

| Injector Temp. | 240 °C | Ensures rapid sample vaporization nih.gov |

| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min) | Separates compounds by boiling point |

| Detector | Flame Ionization Detector (FID) | Sensitive universal detector for organic compounds |

| Detector Temp. | 250 °C | Prevents condensation of analytes tandfonline.com |

This table represents a typical set of starting parameters for the GC-FID analysis of a medium-volatility alcohol.

High-Performance Liquid Chromatography (HPLC) is generally not suitable for analyzing small, volatile alcohols directly. However, it is an invaluable technique for the separation of non-volatile derivatives of this compound, particularly for resolving its enantiomers. chromatographyonline.com Since the this compound molecule contains a chiral center at the C2 position, it exists as a pair of enantiomers ((R)- and (S)-isomers). nih.gov

To separate these enantiomers, a direct or indirect HPLC method can be used. chromatographyonline.com

Indirect Method : The racemic alcohol is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral stationary phase (like silica gel). nih.gov

Direct Method : The underivatized alcohol or a simple derivative is passed through a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net

Derivatization is a key step in the indirect approach. The alcohol's hydroxyl group can be reacted with various chiral reagents to form esters or urethanes.

| Chiral Derivatizing Agent | Resulting Derivative | Separation Principle |

| (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Diastereomeric Esters | Separation of diastereomers on an achiral stationary phase (e.g., silica). nih.gov |

| 3,5-dinitrophenyl isocyanate | Diastereomeric Urethanes | Separation of diastereomers on an achiral stationary phase. |

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | Diastereomeric Carbamates | Separation of diastereomers on an achiral stationary phase. |

This table lists examples of chiral derivatizing agents used to create diastereomers from chiral alcohols for HPLC analysis.

Methodologies for Purity Assessment and Isomeric Differentiation

Purity Assessment is typically performed using GC-FID. The area of the main this compound peak is compared to the total area of all peaks in the chromatogram. This "area percent" method provides a good estimation of purity, assuming all components have a similar response factor in the FID. For higher accuracy, an internal standard method can be employed where a known amount of a reference compound is added to the sample. asean.org

Isomeric Differentiation is more complex and often requires a combination of techniques:

Constitutional Isomers : Isomers such as 2,4-Dimethyl-2-pentanol (B165554) and 2,4-Dimethyl-3-pentanol have different boiling points and polarities compared to this compound. These differences will result in distinct retention times on a standard GC column, allowing for their separation and identification, especially when coupled with a Mass Spectrometer (MS) for structural confirmation based on fragmentation patterns. IR spectroscopy can also aid in differentiation, as the C-O stretching frequency differs for primary, secondary, and tertiary alcohols.

Enantiomers ((R)- and (S)-isomers) : Enantiomers have identical physical properties in a non-chiral environment and will not be separated by standard GC or LC methods. Their separation requires a chiral environment. Chiral GC, using a column with a chiral stationary phase (e.g., based on cyclodextrins), is the most effective method for separating and quantifying the (R)- and (S)-enantiomers of this compound. nih.gov The HPLC methods for derivatives described in section 4.4.2 are also a primary means of enantiomeric differentiation.

Theoretical and Computational Investigations of 2,4 Dimethyl 1 Pentanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are powerful tools for understanding the electronic structure and energy of molecules from first principles. These methods would be instrumental in characterizing the fundamental properties of 2,4-Dimethyl-1-pentanol.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules by modeling the electron density. For this compound, DFT studies could provide valuable data on its geometry, thermodynamic stability, and electronic properties. Such studies would typically involve optimizing the molecular geometry to find the lowest energy conformation and then calculating properties such as the total energy, heats of formation, and the distribution of electron density.

However, a comprehensive search of the scientific literature did not yield any specific DFT studies focused on this compound. Consequently, no data tables of its calculated electronic properties or energetics from DFT are available at this time.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. The application of MO theory to this compound would allow for the calculation and analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for understanding a molecule's reactivity, electronic transitions, and ionization potential.

Despite the utility of this approach, there are no specific published studies applying molecular orbital theory to analyze the electronic structure of this compound. Therefore, visualizations of its molecular orbitals or a quantitative analysis of its HOMO-LUMO gap are not available in the current body of scientific literature.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions. These methods provide insights into the conformational landscape and intermolecular forces governing the properties of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing a number of molecules in a simulation box and calculating their trajectories based on a force field that describes the inter- and intramolecular forces. This would provide a detailed picture of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate its bulk properties like density, viscosity, and boiling point.

A review of the literature indicates that no specific molecular dynamics simulation studies have been published for this compound. As a result, there is no available data on its simulated intermolecular interaction energies or radial distribution functions.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a flexible molecule like this compound, a conformational analysis would identify the various stable conformers and the energy barriers between them. libretexts.org This is often achieved by mapping the potential energy surface (PES), which represents the energy of the molecule as a function of its geometric parameters. scribd.comwikipedia.org The minima on the PES correspond to stable conformers, while saddle points represent transition states between them. scribd.comwikipedia.org

There are no published studies that specifically detail a conformational analysis or potential energy surface mapping for this compound. Therefore, data on the relative energies of its conformers or the rotational energy barriers are not available.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling approaches that aim to predict the properties and biological activities of chemicals, respectively, based on their molecular structure. These models are built by finding a mathematical relationship between a set of molecular descriptors (numerical representations of a molecule's structure) and an observed property or activity.

For this compound, a QSPR model could be used to predict physical properties such as its boiling point, vapor pressure, or solubility. A QSAR model, although less common for a simple alcohol without a specific known biological target, could in principle be developed to predict a biological effect.

A search of the relevant literature did not uncover any specific QSPR or QSAR models that have been developed for or include this compound in their training or test sets. Therefore, there are no predictive models or associated data tables available for this compound.

Development of Predictive Models for Chemical Behavior

Predictive models for the chemical behavior of compounds like this compound are often developed using Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) methodologies. These models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties or biological activity. While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, the principles of QSPR/QSAR are broadly applicable.

For alcohols, these models are typically built upon a dataset of molecules with known properties. The chemical structure of each alcohol, including this compound, is represented by a set of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as its size, shape, and electronic properties.

The development of a predictive model involves several key steps:

Data Set Selection: A diverse set of alcohols with experimentally determined values for the property of interest (e.g., boiling point, solubility, reactivity) is compiled.

Molecular Descriptor Generation: A wide range of molecular descriptors is calculated for each alcohol in the dataset.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to identify the descriptors that best correlate with the property being studied. This process results in a mathematical equation that can be used to predict the property for new compounds.

Model Validation: The predictive power of the model is rigorously tested using statistical techniques like cross-validation to ensure its reliability.

For a branched-chain alcohol like this compound, descriptors that capture the degree of branching and steric hindrance would be particularly important in developing accurate predictive models. These models are valuable tools in chemical engineering and environmental science for predicting the behavior of chemicals without the need for extensive and costly experimental measurements.

Utilization of Topological Indices and Molecular Descriptors

Topological indices and molecular descriptors are fundamental to the development of predictive models for the chemical behavior of this compound. These numerical values are derived from the molecular structure and encode information about the molecule's topology, geometry, and electronic characteristics.

Topological Indices: These are numerical descriptors derived from the graph representation of a molecule, where atoms are represented as vertices and bonds as edges. They are sensitive to the size, shape, and degree of branching in a molecule. For this compound, with its branched structure, topological indices are particularly relevant. Some commonly used topological indices in QSPR studies of alcohols include:

Wiener Index (W): The sum of the distances between all pairs of vertices in the molecular graph. It is related to the compactness of the molecule.

Randić Index (χ): Based on the degrees of the vertices, it reflects the extent of branching in the carbon skeleton.

Balaban J Index: A distance-based topological index that is sensitive to the shape of the molecule.

Zagreb Indices (M1 and M2): Based on the sum of the squares of the degrees of the vertices (M1) and the sum of the products of the degrees of adjacent vertices (M2).

Molecular Descriptors: This is a broader category that includes topological indices as well as other types of descriptors:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms of each element, and number of single, double, and triple bonds.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule, such as molecular volume and surface area.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as dipole moment, ionization potential, and electron affinity.

The table below provides examples of different classes of molecular descriptors that would be used in theoretical studies of this compound.

| Descriptor Class | Examples |

| Topological | Wiener Index, Randić Index, Balaban J Index, Zagreb Indices |

| Constitutional | Molecular Weight, Atom Counts, Bond Counts |

| Geometrical | Molecular Volume, Surface Area |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies |

These descriptors serve as the independent variables in QSPR/QSAR models, allowing for the prediction of a wide range of properties for this compound, from its boiling point to its environmental fate.

Reaction Mechanism Elucidation Through Computational Chemistry

Common reactions of alcohols that can be studied computationally include:

Oxidation: The conversion of the primary alcohol group in this compound to an aldehyde or a carboxylic acid. Computational studies can identify the most likely oxidants and the step-by-step mechanism of the reaction, including the role of catalysts.

Dehydration: The elimination of a water molecule to form an alkene. For this compound, this could lead to the formation of different isomeric alkenes. Computational chemistry can predict the preferred reaction pathway and the regioselectivity of the elimination.

Combustion: The reaction with oxygen to produce carbon dioxide and water. Computational models can help to understand the complex series of elementary reactions that occur during combustion, including the formation of radical intermediates. For instance, studies on the combustion of n-pentanol have shown the importance of H-atom abstraction from different carbon atoms, leading to various primary radicals that initiate complex reaction chains. Similar pathways would be expected for this compound, with the branching influencing the relative rates of abstraction at different sites.

A typical computational study of a reaction mechanism involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized to find their lowest energy structures.

Transition State Searching: The geometry of the transition state, which is the highest energy point along the reaction coordinate, is located.

Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or a first-order saddle point (for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

By calculating the energies of all species along the reaction pathway, a detailed energy profile can be constructed, providing valuable insights into the kinetics and thermodynamics of the reaction.

Thermochemical Property Prediction and Validation

Computational chemistry methods are widely used to predict the thermochemical properties of molecules like this compound. These predictions are crucial for understanding the stability and reactivity of the compound and for process design in the chemical industry.

Commonly predicted thermochemical properties include:

Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.

Standard Entropy (S°): A measure of the randomness or disorder of a substance at a standard state.

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by a certain amount.

High-level ab initio methods, such as G3 and CBS-QB3, are often employed for accurate thermochemical predictions. These methods combine calculations at different levels of theory and with different basis sets to achieve results that are often close to experimental accuracy.

The predicted thermochemical properties can be validated by comparing them with experimental data. The National Institute of Standards and Technology (NIST) provides critically evaluated thermochemical data for a wide range of compounds, including this compound. The table below presents a selection of experimental thermochemical data for this compound from the NIST Chemistry WebBook, which can be used for the validation of computational predictions.

| Property | Value | Units |

| Molecular Weight | 116.20 | g/mol |

| Normal Boiling Point | 431 ± 3 | K |

A good agreement between the computationally predicted and experimentally determined thermochemical properties provides confidence in the accuracy of the theoretical models used. This, in turn, allows for the reliable prediction of properties for other, less-studied compounds.

Emerging Applications and Research Frontiers for 2,4 Dimethyl 1 Pentanol

Role as an Intermediate and Building Block in Advanced Organic Synthesis

2,4-Dimethyl-1-pentanol serves as a valuable chemical intermediate, primarily in the synthesis of fragrances, flavors, pharmaceuticals, and cosmetics. nist.gov Its branched structure is a key feature, providing specific steric and physicochemical properties to larger molecules derived from it. The synthesis and characterization of this alcohol were notably reported in early chemical literature, establishing a foundation for its use in more complex synthetic applications. nist.gov

Its role as a building block stems from the reactivity of its primary hydroxyl (-OH) group, which can undergo a variety of chemical transformations. These reactions allow for the incorporation of the 2,4-dimethylpentyl moiety into more complex molecular architectures.

Key Synthetic Transformations:

Esterification: Reaction with carboxylic acids or their derivatives to form esters, many of which have applications as flavorings, fragrances, or plasticizers.

Oxidation: Conversion to the corresponding aldehyde (2,4-dimethylpentanal) or carboxylic acid (2,4-dimethylpentanoic acid), which are themselves versatile intermediates.

Etherification: Formation of ethers, which can be used as solvents or additives.

A known synthesis route to this compound involves the reduction of precursor compounds such as 2,4-dimethyl-2-pentenal. nist.gov This highlights its position as a target molecule in synthetic pathways as well as a starting point for further chemical elaboration.

Table 1: Selected Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6305-71-1 | nist.gov |

| Molecular Formula | C₇H₁₆O | nist.gov |

| Molecular Weight | 116.20 g/mol | nist.gov |

| Boiling Point | 161 °C at 760 mmHg | nist.gov |

| Density | 0.816 g/cm³ | nist.gov |

| Flash Point | 51.6 °C | nist.gov |

Applications in Materials Science and Polymer Development

A comprehensive review of available scientific literature does not currently indicate specific, established applications of this compound in the fields of materials science and polymer development. While the synthesis of this compound was reported by C. S. Marvel, a prominent figure in polymer chemistry, direct links to its use as a monomer, plasticizer, or additive in polymer systems are not detailed in the accessible literature. nist.gov Research on its isomers or other branched alcohols may exist, but data focusing explicitly on the this compound structure in this context is not presently available.

Investigation of its Occurrence and Chemical Characterization in Natural Matrices

Recent analytical studies have confirmed the presence of this compound as a naturally occurring volatile compound. A 2021 Gas Chromatography-Mass Spectroscopy (GC-MS) analysis of honey from Ngaoundere, Cameroon, identified this compound as one of the major chemical constituents, comprising 9.23% of the sample's chemical profile. researchgate.net This finding is significant as it establishes the compound's existence in a natural matrix, likely contributing to the honey's unique flavor and aroma profile.